molecular formula C12H16O B8318472 3-(3-Methylbenzyl)-butanone

3-(3-Methylbenzyl)-butanone

Cat. No. B8318472
M. Wt: 176.25 g/mol
InChI Key: BERBTJKDGIXYNZ-UHFFFAOYSA-N
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Patent
US04968668

Procedure details

256 g of methyl ethyl ketone, 80 g of powdered NaOH, 28 g of calcium oxide and 10 g of tetrabutylammonium bromide were warmed with stirring. 141 g of 3-methylbenzyl chloride were added dropwise in the course of 90 minutes at 70° C. The mixture was then boiled under reflux for 1 hour, cooled, filtered and washed with methyl ethyl ketone, and the filtrate was concentrated and distilled through a 30-cm long column containing steel helices. 86% pure 3-(3-methylbenzyl)-butanone was obtained at a boiling point of 80° C. at 0.4 mbar in 40% yield.
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
256 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[O-2].[Ca+2].[CH3:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH2:9]Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(C(C)=O)C>[CH3:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH2:9][CH:6]([CH3:5])[C:13](=[O:1])[CH3:12] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
CC=1C=C(CCl)C=CC1
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
28 g
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
10 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
256 g
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methyl ethyl ketone
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled through a 30-cm long column
ADDITION
Type
ADDITION
Details
containing steel helices

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(CC(C(C)=O)C)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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